4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a thiophene ring fused to a tetrahydropyridine moiety. The 4-position is substituted with a branched 2-methylbutan-2-yl group, which enhances lipophilicity and may influence metabolic stability. Thieno[3,2-c]pyridines are a subclass of thienopyridines, a well-studied class in medicinal chemistry due to their pharmacological properties, particularly as antiplatelet agents (e.g., prasugrel) .
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-4-12(2,3)11-9-6-8-14-10(9)5-7-13-11/h6,8,11,13H,4-5,7H2,1-3H3 |
InChI Key |
BGVBFXJHQWKNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the preparation might start with a pyridine derivative, which undergoes a series of reactions including alkylation, cyclization, and functional group modifications to yield the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing effects of the thieno[3,2-c]pyridine ring. .
Scientific Research Applications
4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets within cells. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with signaling pathways in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Structure Variations :
- Thieno[3,2-c]pyridine vs. Thieno[2,3-b]pyridine: The position of the thiophene fusion (3,2-c vs. 2,3-b) alters electronic distribution and steric accessibility. For example, thieno[3,2-c]pyridines like prasugrel exhibit irreversible binding to P2Y12 ADP receptors , while thieno[2,3-b]pyridines are often explored for antimicrobial activity . The 3,2-c configuration may favor interactions with flat receptor pockets due to planar geometry .
- Fused Systems: Compounds like pyrano[3,2-c]quinoline-2,5-diones () or pyranofuropyridinediones () introduce additional rings, increasing rigidity and reducing solubility compared to the simpler thieno[3,2-c]pyridine core .
Substituent Effects :
- Branched Alkyl Groups : The 2-methylbutan-2-yl group in the target compound contrasts with smaller (methyl) or bulkier (triphenylmethyl) substituents in analogs (). Branched alkyls enhance lipophilicity (logP ~3–4 estimated) compared to polar esters (e.g., methyl carboxylate, ) or halogenated derivatives (e.g., 2-bromo, ), which may improve membrane permeability but reduce aqueous solubility .
- Aryl vs.
Pharmacological and Metabolic Profiles
- Prasugrel (): A prodrug requiring hepatic activation to its active metabolite, which irreversibly inhibits P2Y12 receptors. The target compound lacks the ester prodrug moiety of prasugrel but shares the thieno[3,2-c]pyridine core, suggesting possible overlap in target engagement.
- Stereochemistry : Unlike prasugrel, which has a chiral center and racemizes rapidly , the target compound’s 2-methylbutan-2-yl group is achiral, simplifying synthesis and avoiding enantiomer-related pharmacokinetic challenges.
Physicochemical Properties
Table 1 compares key properties of the target compound with analogs:
*logP estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
